ZM241385

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

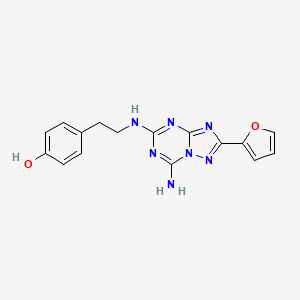

4-[2-[[7-amino-2-(furan-2-yl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-5-yl]amino]ethyl]phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N7O2/c17-14-20-15(18-8-7-10-3-5-11(24)6-4-10)21-16-19-13(22-23(14)16)12-2-1-9-25-12/h1-6,9,24H,7-8H2,(H3,17,18,19,20,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWTBZOIUWZOPFT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=NN3C(=NC(=NC3=N2)NCCC4=CC=C(C=C4)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N7O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80160954 |

Source

|

| Record name | 4-[2-[7-Amino-2-(2-furyl)[1,2,4]triazolo[2,3-a][1,3,5]triazin-5-ylamino]ethyl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80160954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139180-30-6 |

Source

|

| Record name | 4-[2-[7-Amino-2-(2-furyl)[1,2,4]triazolo[2,3-a][1,3,5]triazin-5-ylamino]ethyl]phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=139180-30-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ZM 241385 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139180306 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-[2-[7-Amino-2-(2-furyl)[1,2,4]triazolo[2,3-a][1,3,5]triazin-5-ylamino]ethyl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80160954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 139180-30-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ZM-241385 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5NIC36BO71 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

ZM241385: A Technical Guide to its Mechanism of Action as a Selective Adenosine A2A Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZM241385, with the chemical name 4-(2-[7-amino-2-(2-furyl)[1][2][3]triazolo[2,3-a][1][4][5]triazin-5-ylamino]ethyl)phenol, is a potent and highly selective non-xanthine antagonist of the adenosine (B11128) A2A receptor (A2AR).[6][7] Its high affinity and selectivity have established it as a critical pharmacological tool for investigating the physiological and pathophysiological roles of the A2A receptor. This technical guide provides an in-depth overview of the mechanism of action of this compound, including its binding characteristics, impact on signaling pathways, and detailed experimental protocols for its characterization.

Core Mechanism of Action: Selective A2A Receptor Antagonism

This compound exerts its effects by competitively binding to the adenosine A2A receptor, a G protein-coupled receptor (GPCR). The A2A receptor is primarily coupled to the Gs protein, which, upon activation by an agonist like adenosine, stimulates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels.[4] this compound, as an antagonist and inverse agonist, binds to the A2A receptor but does not elicit a functional response. Instead, it blocks the binding of endogenous and synthetic agonists, thereby inhibiting the downstream signaling cascade.[1][7]

Binding Affinity and Selectivity

This compound exhibits high affinity for the human A2A receptor, with reported Ki values in the sub-nanomolar to low nanomolar range.[5][8] Its selectivity for the A2A receptor over other adenosine receptor subtypes is a key feature, making it a valuable research tool.

Table 1: Binding Affinity and Selectivity of this compound for Human Adenosine Receptors

| Receptor Subtype | Reported Ki (nM) | Selectivity vs. A2A |

| A2A | 0.8 - 1.4 [5] | - |

| A1 | ~255 | ~182-318 fold |

| A2B | ~50 | ~35-62 fold |

| A3 | >10,000 | >7,140-12,500 fold |

Note: Ki values can vary depending on the experimental conditions, such as the cell line and radioligand used.

The binding of this compound to the A2A receptor is a complex process, potentially involving a two-step mechanism that includes an initial fast equilibrium followed by a slow conformational isomerization.[1] This characteristic may explain discrepancies sometimes observed between its high binding affinity in saturation experiments and its potency in functional assays.[1]

Impact on Downstream Signaling Pathways

The primary signaling pathway affected by this compound is the Gs-adenylyl cyclase-cAMP pathway. By blocking agonist binding to the A2A receptor, this compound prevents the Gs protein-mediated activation of adenylyl cyclase, thus inhibiting the production of intracellular cAMP.[7]

Caption: Adenosine A2A receptor signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Radioligand Binding Assay for this compound

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the A2A receptor using [³H]-ZM241385.

1. Membrane Preparation:

-

Culture HEK-293 cells stably expressing the human adenosine A2A receptor.

-

Harvest cells and resuspend in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Homogenize the cell suspension and centrifuge at low speed to remove nuclei and debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet with homogenization buffer and resuspend in a suitable assay buffer.

-

Determine the protein concentration of the membrane preparation.

2. Assay Procedure:

-

The assay is typically performed in a 96-well plate format with a final volume of 100-250 µL per well.

-

Total Binding: Add membrane preparation (5-30 µg protein), a fixed concentration of [³H]-ZM241385 (e.g., 1-5 nM), and assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Non-specific Binding: In a separate set of wells, add the same components as for total binding, plus a high concentration of an unlabeled competing ligand (e.g., 10 µM this compound or NECA) to saturate the specific binding sites.

-

Competition Binding: In other wells, add the membrane preparation, [³H]-ZM241385, and increasing concentrations of the test compound.

-

Incubate the plate at room temperature (or 30°C) for 60-120 minutes to reach equilibrium.

3. Filtration and Counting:

-

Terminate the incubation by rapid vacuum filtration through glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine.

-

Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

-

Dry the filters and place them in scintillation vials with a suitable scintillation cocktail.

-

Measure the radioactivity using a liquid scintillation counter.

4. Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

For competition binding experiments, plot the percentage of specific binding against the log concentration of the test compound.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: General workflow for a radioligand binding assay.

cAMP Functional Assay

This protocol describes a method to assess the antagonistic effect of this compound on agonist-induced cAMP production.

1. Cell Culture and Plating:

-

Culture cells expressing the A2A receptor (e.g., HEK-293 or CHO cells) in appropriate media.

-

Seed the cells into 96- or 384-well plates and allow them to adhere overnight.

2. Assay Procedure:

-

Replace the culture medium with an assay buffer (e.g., HBSS with HEPES and a phosphodiesterase inhibitor like IBMX or rolipram).

-

Pre-incubate the cells with increasing concentrations of this compound or vehicle for a specified time (e.g., 15-30 minutes) at room temperature or 37°C.

-

Stimulate the cells by adding a fixed concentration of an A2A receptor agonist (e.g., NECA or CGS21680) at a concentration that elicits a submaximal response (e.g., EC80).

-

Incubate for a defined period (e.g., 30 minutes) at room temperature.

3. cAMP Detection:

-

Lyse the cells and measure the intracellular cAMP levels using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or LANCE Ultra cAMP assay.[6][9]

-

These assays are typically based on a competitive immunoassay format.

4. Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Plot the cAMP concentration or assay signal against the log concentration of this compound.

-

Determine the IC50 value, which represents the concentration of this compound that inhibits 50% of the agonist-induced cAMP production.

Caption: General workflow for a cAMP functional assay to assess antagonist activity.

Conclusion

This compound is a cornerstone tool for the study of adenosine A2A receptor pharmacology. Its high affinity and selectivity, coupled with its well-characterized inhibitory effect on the Gs-cAMP signaling pathway, make it an invaluable reagent for in vitro and in vivo research. The detailed protocols provided in this guide offer a foundation for the accurate and reproducible characterization of this compound and other potential A2A receptor modulators. A thorough understanding of its mechanism of action is crucial for interpreting experimental results and for the development of novel therapeutics targeting the adenosine A2A receptor.

References

- 1. Delineating the conformational landscape of the adenosine A2A receptor during G protein coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure of the adenosine A2A receptor in complex with this compound and the xanthines XAC and caffeine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dynamic Role of the G Protein in Stabilizing the Active State of the Adenosine A2A Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Use of the Triazolotriazine [3H]ZM 241385 as a Radioligand at Recombinant Human A2B Adenosine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure-Activity Relationships of the Sustained Effects of Adenosine A2A Receptor Agonists Driven by Slow Dissociation Kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A covalent antagonist for the human adenosine A2A receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. resources.revvity.com [resources.revvity.com]

ZM241385: An In-Depth Technical Guide for the Adenosine A2A Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

ZM241385, with the chemical name 4-(2-[7-amino-2-(2-furyl)[1][2][3]triazolo[2,3-a][1][4][5]triazin-5-ylamino]ethyl)phenol, is a potent and highly selective non-xanthine antagonist of the adenosine (B11128) A2A receptor (A2AR). Its high affinity and selectivity have established it as a critical pharmacological tool for investigating the physiological and pathophysiological roles of the A2A receptor. This technical guide provides a comprehensive overview of this compound, including its pharmacological properties, key experimental protocols, and the signaling pathways it modulates. All quantitative data are presented in structured tables for ease of comparison, and signaling pathways and experimental workflows are visualized using Graphviz diagrams.

Pharmacological Profile

This compound is distinguished by its sub-nanomolar to low nanomolar affinity for the A2A receptor, exhibiting significant selectivity over other adenosine receptor subtypes (A1, A2B, and A3). This selectivity makes it an invaluable tool for dissecting A2A receptor function in complex biological systems.

Binding Affinity and Potency

The binding affinity (Ki) and potency (IC50, pA2) of this compound have been characterized across various species and experimental systems. The following tables summarize key quantitative data from the literature.

Table 1: Binding Affinity (Ki) of this compound for Adenosine Receptor Subtypes

| Receptor Subtype | Species | Cell Line/Tissue | Radioligand | Ki (nM) | Reference(s) |

| A2A | Human | HEK-293 | [3H]this compound | 0.8 | [6] |

| A2A | Human | HEK-293 | [3H]this compound | 0.4 ± 0.03 | [7] |

| A2A | Human | CHO | - | 1.4 | [1] |

| A2A | Rat | Striatum | [3H]this compound | 0.14 | [8] |

| A2A | Rat | Pheochromocytoma | [3H]NECA | - (pIC50 = 9.52) | [2] |

| A1 | Human | CHO | - | 255 | [6][9] |

| A1 | Rat | Cerebral Cortex | [3H]R-PIA | - (pIC50 = 5.69) | [2] |

| A2B | Human | CHO | - | 50 | [6][9] |

| A3 | Human | HEK-293 | - | >10,000 | [6][9] |

| A3 | Rat | CHO | [125I]AB-MECA | - (pIC50 = 3.82) | [2] |

Table 2: Functional Potency (IC50/pA2) of this compound

| Assay Type | Species | Tissue/Cell Line | Agonist | Potency | Reference(s) |

| cAMP Accumulation | Human | FlpIn-CHO | NECA | IC50 = 42 nM | [1] |

| cAMP Accumulation | - | - | CGS21680 | IC50 = 54 nM | [6] |

| Coronary Vasodilation | Guinea Pig | Langendorff Heart | CGS21680 | pA2 = 9.02 | [2] |

| Coronary Vasodilation | Guinea Pig | Langendorff Heart | 2-CADO | pA2 = 8.57 | [2] |

| Aortic Relaxation | Guinea Pig | Aorta | Adenosine | pA2 = 7.06 | [2] |

| Bradycardia | Guinea Pig | Atria | 2-CADO | pA2 = 5.95 | [2] |

Mechanism of Action and Signaling Pathways

The adenosine A2A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gs alpha subunit (Gαs). Upon activation by an agonist, such as adenosine, the A2A receptor stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[3][4] This elevation in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates a multitude of downstream targets, including the cAMP response element-binding protein (CREB).[4] this compound acts as a competitive antagonist at the A2A receptor, blocking the binding of adenosine and other agonists, thereby preventing the initiation of this signaling cascade.

In addition to the canonical Gαs/cAMP pathway, A2A receptor activation has been shown to influence other signaling pathways, including the activation of mitogen-activated protein kinases (MAPK) such as ERK1/2, and the modulation of β-catenin signaling.[3][10]

Key Experimental Protocols

The following sections provide detailed methodologies for key in vitro and in vivo experiments frequently performed with this compound.

Radioligand Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the A2A receptor using [3H]-ZM241385.

-

[3H]-ZM241385 (specific activity ~20-80 Ci/mmol)

-

Cell membranes expressing the A2A receptor (e.g., from HEK-293 or CHO cells, or rat striatum)

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

-

Non-specific binding control: High concentration of a non-labeled A2A antagonist (e.g., 10 µM this compound or xanthine (B1682287) amine congener (XAC))

-

96-well filter plates (e.g., GF/B or GF/C) pre-soaked in 0.5% polyethyleneimine (PEI)

-

Scintillation cocktail

-

Microplate scintillation counter

-

Membrane Preparation: Thaw frozen membrane aliquots on ice and resuspend in assay buffer to a final protein concentration of 5-20 µ g/well .

-

Assay Setup: In a 96-well plate, add the following in a final volume of 200 µL:

-

50 µL of assay buffer (for total binding) or non-specific binding control.

-

50 µL of test compound at various concentrations (or buffer for total and non-specific binding).

-

50 µL of [3H]-ZM241385 (at a concentration close to its Kd, e.g., 1-2 nM).

-

50 µL of membrane suspension.

-

-

Incubation: Incubate the plate at room temperature (25°C) for 60-120 minutes with gentle agitation.

-

Filtration: Terminate the assay by rapid filtration through the pre-soaked filter plate using a cell harvester. Wash the filters 3-5 times with ice-cold wash buffer.

-

Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of the test compound by non-linear regression analysis and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay

This protocol outlines a method to measure the antagonistic effect of this compound on agonist-induced cAMP accumulation in whole cells.

-

Cells expressing the A2A receptor (e.g., CHO or HEK-293 cells)

-

Cell culture medium

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or serum-free medium

-

Phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX or Rolipram)

-

A2A receptor agonist (e.g., CGS21680 or NECA)

-

This compound

-

cAMP detection kit (e.g., HTRF, ELISA, or LANCE)

-

96- or 384-well cell culture plates

-

Cell Seeding: Seed cells into 96- or 384-well plates and grow to 80-90% confluency.

-

Pre-incubation with Antagonist: Remove the culture medium and wash the cells with assay buffer. Add assay buffer containing the PDE inhibitor and various concentrations of this compound. Incubate for 15-30 minutes at 37°C.

-

Agonist Stimulation: Add the A2A agonist at a concentration that elicits a submaximal response (e.g., EC80) to all wells except the basal control. Incubate for 15-30 minutes at 37°C.

-

Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP detection kit.

-

Data Analysis: Construct a dose-response curve for this compound and determine its IC50 value.

In Vivo Neuroprotection Study (Oxygen-Glucose Deprivation Model)

This section provides a general methodology for assessing the neuroprotective effects of this compound in an in vitro model of ischemia using organotypic hippocampal slice cultures.[11][12]

-

Organotypic hippocampal slice cultures from rats

-

Artificial cerebrospinal fluid (aCSF)

-

Oxygen-glucose deprivation (OGD) solution (aCSF without glucose, saturated with 95% N2 / 5% CO2)

-

This compound

-

Propidium iodide (PI) for cell death assessment

-

Fluorescence microscope

-

Slice Preparation and Culture: Prepare and culture hippocampal slices according to standard protocols.

-

This compound Treatment: Prior to OGD, incubate the slices with this compound (e.g., 100 nM) in aCSF for a specified period (e.g., 30 minutes).

-

Oxygen-Glucose Deprivation: Transfer the slices to the OGD solution and place them in an anaerobic chamber for a defined duration (e.g., 30 minutes) to induce ischemic injury.

-

Reperfusion: Return the slices to normal aCSF containing this compound and allow them to recover for 24-48 hours.

-

Assessment of Neuronal Damage:

-

Add PI to the culture medium to stain the nuclei of dead cells.

-

Capture fluorescence images of the CA1 region of the hippocampus.

-

Quantify the PI fluorescence intensity to determine the extent of neuronal death.

-

-

Data Analysis: Compare the PI fluorescence in this compound-treated slices to that in vehicle-treated control slices to evaluate the neuroprotective effect.

Applications in Research and Drug Development

This compound's high selectivity and potency have made it a cornerstone tool in adenosine receptor research. Its primary applications include:

-

Target Validation: Confirming the involvement of the A2A receptor in various physiological and pathological processes, including neurodegeneration (Parkinson's and Alzheimer's disease), inflammation, cancer immunotherapy, and cardiovascular regulation.[1][13]

-

Pharmacological Profiling: Serving as a reference compound for the characterization of novel A2A receptor agonists and antagonists.

-

In Vivo Studies: Investigating the therapeutic potential of A2A receptor blockade in animal models of disease. For example, this compound has been shown to be orally bioavailable and can attenuate adenosine-induced hypotension in vivo.[13]

Conclusion

This compound is an indispensable pharmacological tool for researchers in the field of purinergic signaling. Its well-characterized pharmacological profile, high affinity, and selectivity for the adenosine A2A receptor allow for precise investigation of A2AR-mediated pathways. The experimental protocols and data presented in this guide provide a solid foundation for the effective utilization of this compound in both basic research and preclinical drug development.

References

- 1. Use of the Triazolotriazine [3H]ZM 241385 as a Radioligand at Recombinant Human A2B Adenosine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 4. resources.revvity.com [resources.revvity.com]

- 5. resources.revvity.com [resources.revvity.com]

- 6. DOT Language | Graphviz [graphviz.org]

- 7. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 8. GraphViz Examples and Tutorial [graphs.grevian.org]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. The adenosine A2A receptor antagonist this compound enhances neuronal survival after oxygen-glucose deprivation in rat CA1 hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. youtube.com [youtube.com]

- 13. In vivo characterisation of ZM 241385, a selective adenosine A2A receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

ZM241385 Selectivity Profile: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selectivity profile of ZM241385, a potent and selective antagonist of the adenosine (B11128) A2A receptor. The information herein is intended to support research and drug development efforts by providing detailed data on its binding affinities and functional activities, along with the experimental protocols used for their determination.

Introduction

This compound, with the chemical name 4-(2-[7-amino-2-(2-furyl)[1][2][3]triazolo[2,3-a][1][4][5]triazin-5-ylamino]ethyl)phenol, is a non-xanthine derivative widely utilized as a pharmacological tool to study the physiological and pathophysiological roles of the adenosine A2A receptor (A2AR). Its high affinity and selectivity for the A2AR over other adenosine receptor subtypes make it an invaluable ligand for in vitro and in vivo studies. This guide summarizes the key quantitative data, details the experimental methodologies, and visualizes the relevant biological and experimental pathways.

Quantitative Selectivity Profile

The selectivity of this compound is primarily defined by its differential binding affinity and functional antagonism at the four adenosine receptor subtypes: A1, A2A, A2B, and A3. The following tables summarize the quantitative data from various studies.

Table 1: Binding Affinity of this compound at Human Adenosine Receptors

| Receptor Subtype | Preparation | Radioligand | Kᵢ (nM) | Reference |

| A2A | HEK-293 cells | [³H]-ZM241385 | 0.8 | [4][6] |

| A1 | CHO cells | [³H]-DPCPX | 255 | [4] |

| A2B | CHO cells | [³H]-DPX | 50 | [4] |

| A3 | HEK-293 cells | ¹²⁵I-AB-MECA | >10,000 | [4] |

Table 2: Binding Affinity of this compound at Rat Adenosine Receptors

| Receptor Subtype | Preparation | Radioligand | pIC₅₀ | Kᵢ (nM) | Reference |

| A2A | Rat Striatum Membranes | [³H]-CGS21680 | - | 0.35 | |

| A1 | Rat Cerebral Cortex Membranes | [³H]-R-PIA | 5.69 | ~2042 | |

| A3 | Cloned Rat A3 in CHO cells | ¹²⁵I-AB-MECA | 3.82 | ~151356 |

Note: pIC₅₀ is the negative logarithm of the half maximal inhibitory concentration. Kᵢ values are calculated from IC₅₀ values and provide a measure of binding affinity.

Table 3: Functional Antagonist Activity of this compound

| Receptor Subtype | Tissue/Cell Preparation | Agonist | Assay | pA₂ / IC₅₀ (nM) | Reference |

| A2A | Guinea-pig Langendorff heart | CGS21680 | Vasodilation | 9.02 (pA₂) | |

| A2B | Guinea-pig aorta | Adenosine | Relaxation | 7.06 (pA₂) | |

| A1 | Guinea-pig atria | 2-CADO | Bradycardia | 5.95 (pA₂) | |

| A2A | G protein-mediated | - | cAMP assay | 54 (IC₅₀) | [6] |

Note: The pA₂ value is a measure of the potency of an antagonist. A higher pA₂ value indicates greater potency.

Signaling Pathways

Adenosine A2A Receptor Signaling

The adenosine A2A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gs alpha subunit. Upon agonist binding, Gs activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, including the cAMP response element-binding protein (CREB), which modulates gene transcription. This compound, as a competitive antagonist, blocks the binding of agonists to the A2A receptor, thereby inhibiting this signaling cascade.

References

- 1. researchgate.net [researchgate.net]

- 2. Constitutive activity of the A2A adenosine receptor and compartmentalised cyclic AMP signalling fine-tune noradrenaline release - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Involvement of cAMP-PKA pathway in adenosine A1 and A2A receptor-mediated regulation of acetaldehyde-induced activation of HSCs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Essential role of cAMP-response element-binding protein activation by A2A adenosine receptors in rescuing the nerve growth factor-induced neurite outgrowth impaired by blockage of the MAPK cascade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Optogenetic activation of intracellular adenosine A2A receptor signaling in hippocampus is sufficient to trigger CREB phosphorylation and impair memory - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands from HTS Hits to Lead Optimization - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

ZM241385: A Comprehensive Technical Guide to its Binding Affinity and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the binding affinity of ZM241385, a potent and selective antagonist for the adenosine (B11128) A2A receptor. This document details the quantitative binding data, experimental methodologies for its determination, and the associated signaling pathways.

Introduction

This compound, with the chemical name 4-(2-[7-amino-2-(2-furyl)[1][2]triazolo[2,3-a][1][3][4]triazin-5-ylamino]ethyl)phenol, is a non-xanthine derivative widely recognized for its high affinity and selectivity for the adenosine A2A receptor (A2AR).[5] Its utility as a pharmacological tool has been instrumental in elucidating the physiological and pathological roles of the A2AR. This guide serves as a technical resource for professionals in pharmacology and drug development, offering detailed insights into the binding characteristics and functional implications of this compound.

Binding Affinity of this compound

The binding affinity of this compound is most accurately represented by its inhibition constant (Ki), which quantifies its potency in displacing a radioligand from its target receptor. A lower Ki value signifies a higher binding affinity.

Quantitative Data Summary

The following tables summarize the reported Ki values for this compound at the four subtypes of adenosine receptors across different species and experimental systems.

Table 1: Binding Affinity (Ki) of this compound for Human Adenosine Receptors

| Receptor Subtype | Ki (nM) | Cell Line | Radioligand | Reference |

| A2A | 0.8 | HEK-293 | [3H]this compound | [2] |

| A2A | 0.4 | HEK-293 | [3H]this compound | [6] |

| A1 | 255 | CHO | Not Specified | |

| A2B | 50 | CHO | Not Specified | |

| A3 | >10,000 | HEK-293 | Not Specified |

Table 2: Binding Affinity (Ki/pIC50) of this compound for Rat Adenosine Receptors

| Receptor Subtype | Ki (nM) / pIC50 | Tissue/Cell Line | Radioligand | Reference |

| A2A | pIC50 = 9.52 | Pheochromocytoma cells | [3H]NECA | [5] |

| A1 | pIC50 = 5.69 | Cerebral cortex membranes | [3H]R-PIA | [5] |

| A3 | pIC50 = 3.82 | CHO cells (cloned rat A3) | [125I]AB-MECA | [5] |

Table 3: Selectivity Profile of this compound

| Receptor Comparison | Selectivity Fold (over A2A) | Species | Reference |

| A1 vs A2A | ~318 | Human | [3] |

| A2B vs A2A | ~62 | Human | [3] |

| A3 vs A2A | >1000 | Human | [3] |

| A1 vs A2A | ~1000 | Guinea Pig | [7] |

| A2B vs A2A | ~91 | Guinea Pig | [7] |

| A3 vs A2A | ~500,000 | Guinea Pig | [7] |

Experimental Protocols

The determination of this compound's binding affinity is primarily achieved through radioligand binding assays. This section provides a detailed, synthesized methodology based on commonly cited experimental procedures.

Radioligand Competition Binding Assay for Ki Determination

This protocol describes the methodology to determine the Ki value of this compound by its ability to compete with a radiolabeled ligand for binding to the A2A receptor.

3.1.1. Materials

-

Cell Membranes: Membranes prepared from cell lines stably expressing the human adenosine A2A receptor (e.g., HEK-293 or CHO cells).

-

Radioligand: [3H]this compound is a commonly used radioligand.[8] Alternatively, a radiolabeled agonist like [3H]NECA or [3H]CGS21680 can be used.

-

Test Compound: this compound (unlabeled).

-

Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled ligand (e.g., 10 µM NECA) to determine non-specific binding.

-

Filtration Apparatus: A cell harvester and glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI).

-

Scintillation Counter: For quantifying radioactivity.

3.1.2. Procedure

-

Membrane Preparation:

-

Culture cells expressing the target receptor to a high density.

-

Harvest the cells and centrifuge to obtain a cell pellet.

-

Resuspend the pellet in ice-cold lysis buffer and homogenize.

-

Centrifuge the homogenate at high speed (e.g., 20,000 x g) to pellet the membranes.

-

Wash the membrane pellet with fresh buffer and resuspend in the final assay buffer.

-

Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).

-

-

Assay Setup:

-

Prepare serial dilutions of the unlabeled this compound.

-

In a 96-well plate, add the following to each well in a final volume of 250 µL:

-

150 µL of the membrane preparation (containing a specific amount of protein, e.g., 10-20 µg).

-

50 µL of the various concentrations of unlabeled this compound or buffer (for total binding) or the non-specific binding control.

-

50 µL of the radioligand at a concentration near its Kd (e.g., 3 nM [3H]this compound).

-

-

-

Incubation:

-

Incubate the plate at a controlled temperature (e.g., room temperature or 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes) with gentle agitation.

-

-

Filtration and Washing:

-

Terminate the incubation by rapid vacuum filtration through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioactivity.

-

-

Quantification:

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

3.1.3. Data Analysis

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the logarithm of the unlabeled this compound concentration.

-

Fit the data to a one-site competition model using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation:

-

Ki = IC50 / (1 + ([L]/Kd))

-

Where [L] is the concentration of the radioligand used and Kd is the dissociation constant of the radioligand for the receptor.

-

Mandatory Visualizations

Experimental Workflow

Adenosine A2A Receptor Signaling Pathway

The adenosine A2A receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gs alpha subunit.

Activation of the A2A receptor by an agonist like adenosine leads to the stimulation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). This increase in intracellular cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, including transcription factors like CREB (cAMP response element-binding protein), leading to changes in gene expression and cellular function. This compound, as an antagonist, blocks the initial activation of the A2A receptor, thereby inhibiting this entire signaling cascade.

Conclusion

This compound is a highly potent and selective antagonist of the adenosine A2A receptor, with a Ki value in the low nanomolar range for the human receptor. Its high selectivity makes it an invaluable tool for studying the physiological and pathophysiological roles of the A2A receptor. The experimental protocols outlined in this guide provide a framework for the accurate determination of its binding affinity, while the signaling pathway diagram illustrates its mechanism of action at the molecular level. This comprehensive technical guide serves as a valuable resource for researchers and professionals in the field of pharmacology and drug development.

References

- 1. selleckchem.com [selleckchem.com]

- 2. ZM-241385 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. Tumor Immunotherapy Using A2A Adenosine Receptor Antagonists [mdpi.com]

- 4. The 2.6 Å Crystal Structure of a Human A2A Adenosine Receptor Bound to an Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The in vitro pharmacology of ZM 241385, a potent, non-xanthine A2a selective adenosine receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Functional efficacy of adenosine A2A receptor agonists is positively correlated to their receptor residence time - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ZM 241385 | Adenosine A2A Receptors | Tocris Bioscience [tocris.com]

- 8. Kinetic and functional properties of [3H]this compound, a high affinity antagonist for adenosine A2A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

ZM241385: A Technical Guide to a Potent and Selective A2A Adenosine Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

ZM241385 is a potent and highly selective antagonist of the A2A adenosine (B11128) receptor (A2AAR), a member of the G protein-coupled receptor (GPCR) family. This non-xanthine compound has become an invaluable tool in pharmacological research to investigate the physiological and pathophysiological roles of the A2AAR. Its high affinity and selectivity have facilitated the elucidation of A2AAR-mediated signaling pathways in various tissues and disease models, including neurodegenerative disorders, cardiovascular conditions, and cancer. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and key experimental methodologies related to this compound. Detailed signaling pathways modulated by this antagonist are also visualized to facilitate a deeper understanding of its mechanism of action.

Chemical Structure and Physicochemical Properties

This compound, with the IUPAC name 4-[2-[[7-amino-2-(2-furanyl)[1][2][3]triazolo[1,5-a][1][4][5]triazin-5-yl]amino]ethyl]-phenol, is a triazolotriazine derivative.[3][6] Its chemical structure is distinct from traditional xanthine-based adenosine receptor antagonists like caffeine.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₆H₁₅N₇O₂ | [3] |

| Molecular Weight | 337.34 g/mol | [3] |

| CAS Number | 139180-30-6 | [3] |

| Appearance | White to off-white solid | [3] |

| Solubility | DMSO: ≥15 mg/mL Ethanol: 5 mM | [3] |

| SMILES | Nc1nc(ncc2n(C(c3ccco3)=n2)n1)NCCc4ccc(O)cc4 | [3] |

| InChI | InChI=1S/C16H15N7O2/c17-14-20-15(18-8-7-10-3-5-11(24)6-4-10)21-16-19-13(22-23(14)16)12-2-1-9-25-12/h1-6,9,24H,7-8H2,(H3,17,18,19,20,21,22) | [3] |

| Storage | Store at -20°C for long-term stability. Stock solutions in DMSO can be stored at -20°C for up to 3 months. | [3] |

Pharmacological Properties

This compound exhibits high affinity and selectivity for the human A2A adenosine receptor. Its antagonistic activity has been characterized in a variety of in vitro and in vivo models.

Table 2: Pharmacological Profile of this compound at Adenosine Receptors

| Receptor Subtype | Assay Type | Species/Cell Line | Parameter | Value | Reference(s) |

| A2A | Radioligand Binding ([³H]CGS21680 displacement) | Rat Striatum | pKᵢ | 9.05 | [7] |

| A2A | Radioligand Binding ([³H]this compound) | Human A2AR in HEK-293 cells | Kᵢ | 0.8 nM | [3] |

| A2A | Radioligand Binding ([³H]NECA displacement) | Rat PC12 cells | pIC₅₀ | 9.52 | [2] |

| A2A | Functional Assay (Vasodilation) | Guinea Pig Heart | pA₂ | 9.02 | [2] |

| A₁ | Radioligand Binding ([³H]DPCPX displacement) | Rat Cortex | pIC₅₀ | 5.69 | [2] |

| A₁ | Functional Assay (Bradycardia) | Guinea Pig Atria | pA₂ | 5.95 | [2] |

| A2B | Functional Assay (Relaxation) | Guinea Pig Aorta | pA₂ | 7.06 | [2] |

| A₃ | Radioligand Binding ([¹²⁵I]AB-MECA displacement) | Rat cloned A₃R in CHO cells | pIC₅₀ | 3.82 | [2] |

Signaling Pathways

The primary mechanism of action of this compound is the competitive antagonism of the A2A adenosine receptor. A2ARs are predominantly coupled to the Gαs subunit of heterotrimeric G proteins. Activation of A2AR by adenosine leads to the stimulation of adenylyl cyclase, which in turn increases intracellular cyclic AMP (cAMP) levels. cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets, including the transcription factor cAMP response element-binding protein (CREB). By blocking the binding of adenosine to the A2AR, this compound inhibits this signaling cascade.

Caption: A2A Adenosine Receptor Signaling Pathway and its Antagonism by this compound.

This compound has also been shown to modulate the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2), though the exact mechanism and context-dependency are still under investigation.

Experimental Protocols

The following are generalized protocols for key experiments involving this compound. It is recommended to optimize these protocols for specific experimental conditions.

Radioligand Binding Assay (Competitive Inhibition)

This assay measures the ability of this compound to displace a radiolabeled ligand from the A2A receptor.

Caption: Workflow for a Radioligand Binding Assay.

Methodology:

-

Membrane Preparation: Homogenize cells or tissues expressing the A2A receptor in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer.

-

Incubation: In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable A2A receptor radioligand (e.g., [³H]CGS21680 or [³H]this compound), and a range of concentrations of this compound. Incubate at room temperature for 60-120 minutes.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and quantify the amount of bound radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific radioligand binding) and calculate the Kᵢ value using the Cheng-Prusoff equation.

cAMP Functional Assay

This assay measures the effect of this compound on the production of intracellular cAMP in response to an A2A receptor agonist.

Caption: Workflow for a cAMP Functional Assay.

Methodology:

-

Cell Culture: Plate cells expressing the A2A receptor (e.g., HEK293 or CHO cells) in a 96-well or 384-well plate and allow them to adhere overnight.

-

Pre-incubation: Remove the culture medium and pre-incubate the cells with varying concentrations of this compound in a suitable assay buffer for 15-30 minutes at room temperature.

-

Stimulation: Add a fixed concentration (typically the EC₅₀ or EC₈₀) of an A2A receptor agonist (e.g., CGS21680 or NECA) to the wells and incubate for a further 15-30 minutes at 37°C.

-

Cell Lysis: Lyse the cells according to the manufacturer's protocol of the chosen cAMP detection kit.

-

cAMP Detection: Measure the intracellular cAMP levels using a commercially available kit, such as those based on Homogeneous Time-Resolved Fluorescence (HTRF), Enzyme-Linked Immunosorbent Assay (ELISA), or AlphaScreen technology.

-

Data Analysis: Plot the cAMP response against the logarithm of the this compound concentration to determine the IC₅₀ value and calculate the antagonist potency (pA₂).

In Vivo Administration

This compound has been administered in various animal models to study its in vivo effects.

Methodology (Example in Rodents):

-

Formulation: this compound can be formulated for intraperitoneal (i.p.) or oral (p.o.) administration. For i.p. injection, it can be dissolved in a vehicle such as saline containing a small percentage of DMSO and Tween 80. For oral administration, it can be suspended in a vehicle like 0.5% methylcellulose.

-

Dosing: The effective dose of this compound can vary depending on the animal model and the intended biological effect. Doses in the range of 0.1 to 10 mg/kg have been reported in the literature.[8]

-

Administration: Administer the formulated this compound to the animals at the predetermined dose and route.

-

Pharmacokinetic and Pharmacodynamic Analysis: Collect blood samples at various time points to determine the pharmacokinetic profile of this compound. Assess the pharmacodynamic effects by measuring relevant physiological or behavioral parameters.

Conclusion

This compound is a cornerstone pharmacological tool for the study of A2A adenosine receptor function. Its high potency and selectivity have been instrumental in advancing our understanding of the roles of this receptor in health and disease. This technical guide provides essential information on its structure, properties, and experimental application, serving as a valuable resource for researchers in academia and industry. The continued use of this compound and structurally related compounds will undoubtedly lead to further discoveries and potential therapeutic innovations.

References

- 1. researchgate.net [researchgate.net]

- 2. Involvement of cAMP-PKA pathway in adenosine A1 and A2A receptor-mediated regulation of acetaldehyde-induced activation of HSCs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Activation of adenosine A2A receptor reduces osteoclast formation via PKA- and ERK1/2-mediated suppression of NFκB nuclear translocation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting the adenosine A2A receptor for neuroprotection and cognitive improvement in traumatic brain injury and Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Constitutive activity of the A2A adenosine receptor and compartmentalised cyclic AMP signalling fine-tune noradrenaline release - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. selleckchem.com [selleckchem.com]

- 8. Adenosine A2A receptor and ERK-driven impulsivity potentiates hippocampal neuroblast proliferation - PMC [pmc.ncbi.nlm.nih.gov]

ZM241385: A Comprehensive Technical Guide to its Role in cAMP Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

ZM241385 is a potent and highly selective non-xanthine antagonist of the adenosine (B11128) A2A receptor (A2AR), a Gs protein-coupled receptor that plays a crucial role in various physiological processes through the modulation of intracellular cyclic adenosine monophosphate (cAMP) levels. This technical guide provides an in-depth overview of the pharmacological profile of this compound, its mechanism of action in the context of cAMP signaling, and detailed experimental protocols for its characterization. Quantitative data on its binding affinity and potency are presented in structured tables, and key signaling pathways and experimental workflows are visualized through detailed diagrams. This document serves as a comprehensive resource for researchers and professionals in drug development investigating the therapeutic potential of targeting the A2AR-cAMP pathway.

Introduction to this compound and the Adenosine A2A Receptor

The adenosine A2A receptor is a member of the G protein-coupled receptor (GPCR) superfamily.[1] Its activation by the endogenous ligand adenosine stimulates the associated Gs protein, which in turn activates adenylyl cyclase to increase the intracellular concentration of the second messenger cAMP.[1][2] This signaling cascade is implicated in a wide range of physiological and pathological processes, including inflammation, neurotransmission, and cardiovascular function.[1][3]

This compound, with the chemical name 4-(2-[7-Amino-2-(2-furyl)[4][5][6]triazolo[2,3-a][4][7][8]triazin-5-ylamino]ethyl)phenol, is a well-characterized A2AR antagonist.[4][9] Its high affinity and selectivity for the A2AR over other adenosine receptor subtypes (A1, A2B, and A3) make it an invaluable tool for studying A2AR-mediated signaling pathways.[4][10] Furthermore, this compound has been shown to act as an inverse agonist, capable of reducing the basal, agonist-independent activity of the A2AR, thereby decreasing constitutive cAMP production.[11][12]

Quantitative Pharmacological Data

The potency and selectivity of this compound have been quantified in numerous studies using various in vitro assays. The following tables summarize key quantitative data for this compound, providing a comparative overview of its binding affinity (Ki), inhibitory potency (IC50/pIC50), and antagonist activity (pA2) at different adenosine receptor subtypes.

Table 1: Binding Affinity and Potency of this compound at Human Adenosine Receptors

| Receptor Subtype | Cell Line | Radioligand | Parameter | Value | Reference(s) |

| A2AR | HEK-293 | - | Ki | 0.8 nM | [7] |

| A2AR | CHO | - | IC50 | 1.45 nM | [5] |

| A1R | CHO | - | Ki | 255 nM | [7][13] |

| A2BR | CHO | - | Ki | 50 nM | [7] |

| A3R | HEK-293 | - | Ki | >10 µM | [7] |

Table 2: Antagonist Activity and Selectivity of this compound in Rodent Tissues

| Receptor Subtype & Tissue | Species | Agonist | Parameter | Value | Reference(s) |

| A2AR (Phaeochromocytoma cell membranes) | Rat | [3H]NECA | pIC50 | 9.52 | [4][10] |

| A2AR (Coronary vasculature) | Guinea Pig | CGS21680 | pA2 | 9.02 | [9] |

| A1R (Cerebral cortex membranes) | Rat | [3H]R-PIA | pIC50 | 5.69 | [4][10] |

| A2BR (Aorta) | Guinea Pig | Adenosine | pA2 | 7.06 | [4][10] |

| A3R (CHO cells expressing rat A3R) | Rat | [125I]AB-MECA | pIC50 | 3.82 | [4][10] |

Mechanism of Action in cAMP Signaling

This compound exerts its effects on cAMP signaling primarily through competitive antagonism at the A2AR. By binding to the receptor, it prevents the binding of adenosine and other A2AR agonists, thereby inhibiting the activation of the Gs protein and subsequent stimulation of adenylyl cyclase. This leads to a reduction in the rate of cAMP synthesis.[1]

dot

Figure 1: A2A Receptor-Mediated cAMP Signaling Pathway and the Inhibitory Action of this compound.

As an inverse agonist, this compound can also reduce the basal level of cAMP in systems where the A2AR exhibits constitutive activity. This is particularly relevant in engineered cell lines overexpressing the receptor.[11]

Experimental Protocols

Radioligand Binding Assay for A2A Receptor Affinity

This protocol is a generalized procedure for determining the binding affinity of this compound to the A2A receptor using a radiolabeled ligand.

Materials:

-

Cell membranes expressing the adenosine A2A receptor (e.g., from rat striatum or transfected CHO or HEK-293 cells).[14]

-

[3H]this compound or another suitable A2AR radioligand (e.g., [3H]CGS21680).

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Adenosine deaminase (ADA) to remove endogenous adenosine.[14]

-

Non-specific binding control (e.g., a high concentration of a non-labeled A2AR antagonist like this compound itself or xanthine (B1682287) amine congener (XAC)).

-

Glass fiber filters.

-

Scintillation fluid and a scintillation counter.

Procedure:

-

Prepare cell membranes and resuspend in binding buffer. Pre-treat with ADA (e.g., 2 U/mL for 30 minutes at room temperature) if necessary to degrade endogenous adenosine.[14][15]

-

In a 96-well plate, add a fixed concentration of the radioligand to each well.

-

For competition binding, add increasing concentrations of unlabeled this compound.

-

For saturation binding, add increasing concentrations of [3H]this compound.

-

To determine non-specific binding, add a saturating concentration of a non-labeled antagonist.

-

Add the cell membrane preparation to initiate the binding reaction.

-

Incubate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).[16]

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold binding buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Analyze the data using non-linear regression to determine Ki or Kd values.

dot

Figure 2: Workflow for a Radioligand Competition Binding Assay.

cAMP Accumulation Assay

This protocol describes a method to measure the effect of this compound on agonist-induced cAMP accumulation in whole cells.

Materials:

-

Whole cells expressing the adenosine A2A receptor (e.g., CHO or HEK-293 cells).[15]

-

Cell culture medium.

-

A2AR agonist (e.g., CGS21680 or NECA).[17]

-

This compound.

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.[18]

-

cAMP assay kit (e.g., LANCE cAMP assay, AlphaScreen, or HTRF-based kits).[18][19]

Procedure:

-

Seed cells in a multi-well plate (e.g., 384-well) and culture until they reach the desired confluency.[19]

-

Pre-incubate the cells with varying concentrations of this compound for a defined period (e.g., 30 minutes) in the presence of a PDE inhibitor.[15][20]

-

Stimulate the cells with a fixed concentration of an A2AR agonist (typically the EC80 concentration) for a specified time (e.g., 15-30 minutes).[15][17]

-

Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP assay kit.

-

Construct a concentration-response curve for this compound and calculate the IC50 value.

dot

Figure 3: Workflow for a cAMP Accumulation Assay.

Conclusion

This compound is a cornerstone pharmacological tool for investigating the role of the adenosine A2A receptor in cAMP-mediated signaling. Its high potency and selectivity, coupled with its characterized inverse agonist properties, allow for precise dissection of A2AR function in both physiological and pathological contexts. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals aiming to modulate the A2AR-cAMP signaling axis for therapeutic benefit.

References

- 1. mdpi.com [mdpi.com]

- 2. A2A adenosine receptor-driven cAMP signaling in olfactory bulb astrocytes is unaffected in experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Activation of adenosine A2A receptor reduces osteoclast formation via PKA- and ERK1/2-mediated suppression of NFκB nuclear translocation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The in vitro pharmacology of ZM 241385, a potent, non-xanthine A2a selective adenosine receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Selective Antagonism of A2a Adenosine Receptors: The Profile of ZM 241385 In Vitro [synapse.patsnap.com]

- 7. Adenosine A2A Receptor Antagonist I, ZM 241385 [sigmaaldrich.com]

- 8. Frontiers | A2A adenosine receptor-driven cAMP signaling in olfactory bulb astrocytes is unaffected in experimental autoimmune encephalomyelitis [frontiersin.org]

- 9. ZM 241385 | Adenosine A2A Receptors | Tocris Bioscience [tocris.com]

- 10. The in vitro pharmacology of ZM 241385, a potent, non-xanthine A2a selective adenosine receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Structure of the adenosine A2A receptor in complex with this compound and the xanthines XAC and caffeine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. ZM-241385 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 14. Kinetic and functional properties of [3H]this compound, a high affinity antagonist for adenosine A2A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Frontiers | Adenosine A<sub>2A</sub> receptor binding profile of two antagonists, ST1535 and KW6002: consideration on the presence of atypical adenosine A<sub>2A</sub> binding sites [frontiersin.org]

- 17. A covalent antagonist for the human adenosine A2A receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 18. resources.revvity.com [resources.revvity.com]

- 19. resources.revvity.com [resources.revvity.com]

- 20. researchgate.net [researchgate.net]

ZM241385: A Technical Guide for Neurodegenerative Disease Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of ZM241385, a potent and selective adenosine (B11128) A2A receptor antagonist, and its application in the field of neurodegenerative disease research. This document details the compound's mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for its use in preclinical models, and visualizes relevant biological pathways and experimental workflows.

Core Concepts: Mechanism of Action

This compound is a non-xanthine derivative that acts as a selective antagonist of the adenosine A2A receptor (A2AR).[1][2] Adenosine is a neuromodulator that, upon binding to A2ARs, can influence neurotransmitter release and neuronal excitability. In neurodegenerative conditions such as Parkinson's and Alzheimer's disease, the expression and activity of A2ARs can be upregulated, contributing to excitotoxicity and neuroinflammation. By blocking the A2AR, this compound can mitigate these detrimental effects, offering a potential therapeutic avenue.

The neuroprotective effects of this compound are primarily attributed to its ability to:

-

Reduce Glutamate (B1630785) Excitotoxicity: A2AR activation can enhance the release of the excitatory neurotransmitter glutamate. By antagonizing this receptor, this compound helps to curb excessive glutamate signaling, a key contributor to neuronal damage in various neurodegenerative disorders.

-

Modulate Neuroinflammation: A2ARs are expressed on microglia and astrocytes, the primary immune cells of the central nervous system. This compound can attenuate the inflammatory responses mediated by these cells, thereby reducing the production of pro-inflammatory cytokines and reactive oxygen species.

-

Promote Neuronal Survival: Through its anti-excitotoxic and anti-inflammatory actions, this compound has been shown to enhance neuronal survival in various in vitro and in vivo models of neurodegeneration.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from various studies, providing a comparative overview of its binding affinity and efficacy in different experimental settings.

Table 1: Binding Affinity (Ki) of this compound for Adenosine Receptors

| Receptor Subtype | Species | Cell Line/Tissue | Ki (nM) | Reference(s) |

| A2A | Human | HEK293 | 0.8 | [1][3] |

| Human | HEK293 | 0.4 ± 0.03 | [4] | |

| Human | HEK293 | 2.1 ± 0.7 | [5] | |

| Rat | Striatum | 0.14 | [6] | |

| Rat | Striatum | 0.84 | [7] | |

| A1 | Human | CHO | 683 | [3] |

| Human | CHO | 774 | [3] | |

| A2B | Human | HEK-293 | 33.6 | [8] |

| A3 | Rat | CHO | >10,000 | [1] |

Table 2: In Vitro Efficacy of this compound

| Assay | Cell Line/Tissue | Effect | Concentration | Reference(s) |

| cAMP Accumulation Inhibition (IC50) | Human A2AR in CHO cells | Antagonist activity | 42 nM | [3][9] |

| cAMP Accumulation Inhibition (IC50) | Human A2AR in CHO cells | Antagonist activity | 54 nM | [1] |

| Neuroprotection against Oxygen-Glucose Deprivation | Rat Hippocampal Slices | Significant prevention of neuronal injury | 100 nM | [10] |

| Neuroprotection against Oxygen-Glucose Deprivation | Rat Hippocampal Slices | EC50 for delaying anoxic depolarization | 115 nM | [11] |

Table 3: In Vivo Efficacy of this compound in Rodent Models of Parkinson's Disease

| Animal Model | Species | This compound Dose | Route | Key Findings | Reference(s) |

| Rotenone-induced | Rat | 3.3 mg/kg/day | i.p. | Improved motor function (stride length, reduced foot slips), increased midbrain dopamine (B1211576) levels. | [12][13] |

| Haloperidol-induced | Mouse | 3.5 mg/kg/day | i.p. | Attenuated Parkinsonian symptoms. | [14][15] |

| Haloperidol-induced | Mouse | 5 mg/kg/day | i.p. | Optimal improvement in locomotion and reduction in catalepsy. | [14] |

Experimental Protocols

This section provides detailed methodologies for key experiments frequently cited in this compound research.

Radioligand Binding Assay

This protocol is for determining the binding affinity of this compound to adenosine A2A receptors using a radiolabeled ligand.

Materials:

-

Cell membranes expressing the target receptor (e.g., from HEK293 cells transfected with human A2A receptor).

-

[³H]this compound (radioligand).

-

Unlabeled this compound (for competition assays).

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail and counter.

Procedure:

-

Membrane Preparation: Homogenize cells or tissues in a cold lysis buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in binding buffer. Determine the protein concentration of the membrane preparation.[16]

-

Assay Setup: In a 96-well plate, add the cell membranes, [³H]this compound at a concentration near its Kd, and varying concentrations of unlabeled this compound or the test compound.[16]

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from unbound radioligand. Wash the filters with ice-cold wash buffer.[16]

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Rotenone-Induced Parkinson's Disease Model in Rats

This protocol describes the induction of a Parkinson's-like pathology in rats using the mitochondrial complex I inhibitor, rotenone (B1679576).

Materials:

-

Male Wistar or Sprague-Dawley rats.

-

Rotenone.

-

Vehicle for rotenone (e.g., sunflower oil or a mixture of DMSO and PEG).

-

This compound.

-

Saline or appropriate vehicle for this compound.

Procedure:

-

Animal Acclimatization: House the rats in a controlled environment for at least one week before the experiment.

-

Rotenone Administration: Administer rotenone subcutaneously or intraperitoneally at a dose of 2-3 mg/kg/day for a period of several weeks.[17][18] The exact duration will depend on the desired severity of the lesion.

-

This compound Treatment: Administer this compound (e.g., 3.3 mg/kg/day, i.p.) either concurrently with rotenone or after the establishment of the Parkinsonian phenotype.[12]

-

Behavioral Assessment: Conduct behavioral tests such as the grid walking test and stride length analysis to assess motor function.

-

Biochemical Analysis: At the end of the study, sacrifice the animals and collect brain tissue (e.g., striatum and substantia nigra) for neurochemical analysis, such as measuring dopamine levels by HPLC.

Oxygen-Glucose Deprivation (OGD) in Hippocampal Slices

This in vitro model mimics ischemic conditions in the brain.

Materials:

-

Rat hippocampal slices (acute or organotypic).

-

Artificial cerebrospinal fluid (aCSF).

-

Glucose-free aCSF.

-

Hypoxic chamber (95% N₂ / 5% CO₂).

-

This compound.

-

Propidium iodide (PI) or other viability stain.

Procedure:

-

Slice Preparation: Prepare hippocampal slices from rat brains and allow them to recover in oxygenated aCSF.[19]

-

OGD Induction: Transfer the slices to glucose-free aCSF and place them in a hypoxic chamber for a defined period (e.g., 30-60 minutes).[19][20]

-

This compound Treatment: Apply this compound to the slices before, during, or after the OGD period at the desired concentration (e.g., 100 nM).[11]

-

Reperfusion: After OGD, return the slices to normal, oxygenated aCSF.

-

Assessment of Neuronal Damage: Assess cell death and neuronal damage using methods such as PI staining and fluorescence microscopy.[20][21]

Behavioral Analysis

This test assesses sensorimotor coordination and deficits in limb placement.[22]

Apparatus:

-

An elevated wire grid or ladder with openings.

Procedure:

-

Place the rat at one end of the grid.

-

Allow the rat to traverse the grid to a goal box at the other end.

-

Record the total number of steps and the number of footfalls (slips) for each limb.[22][23]

-

Calculate the percentage of footfalls relative to the total number of steps.

This analysis quantifies gait parameters.

Procedure:

-

Coat the hind paws of the rat with non-toxic ink.

-

Allow the rat to walk along a runway lined with paper.

-

Measure the distance between consecutive paw prints to determine the stride length.[24][25]

-

Analyze for any asymmetries or changes in stride length between different treatment groups.

Biochemical Analysis: HPLC Measurement of Dopamine

This protocol is for quantifying dopamine levels in brain tissue.

Materials:

-

Brain tissue homogenates (e.g., striatum).

-

Perchloric acid.

-

HPLC system with an electrochemical detector.

-

C18 reverse-phase column.

-

Mobile phase (e.g., a buffered solution with methanol).

-

Dopamine standards.

Procedure:

-

Sample Preparation: Homogenize the brain tissue in a solution such as perchloric acid to precipitate proteins and stabilize the dopamine. Centrifuge the homogenate and collect the supernatant.[26][27]

-

HPLC Analysis: Inject the supernatant into the HPLC system. The dopamine will be separated on the C18 column and detected by the electrochemical detector.[28]

-

Quantification: Create a standard curve using known concentrations of dopamine. Compare the peak area of the dopamine in the samples to the standard curve to determine its concentration.[28]

Visualizations

The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows related to this compound research.

Caption: Adenosine A2A Receptor Signaling Pathway and this compound Inhibition.

Caption: Experimental Workflow for Evaluating this compound in a Preclinical Model.

References

- 1. mdpi.com [mdpi.com]

- 2. In Vitro, In Silico, and In Vivo Assessments of Pharmacokinetic Properties of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ZM-241385 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. Functional efficacy of adenosine A2A receptor agonists is positively correlated to their receptor residence time - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The 2.6 Å Crystal Structure of a Human A2A Adenosine Receptor Bound to an Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Kinetic and functional properties of [3H]this compound, a high affinity antagonist for adenosine A2A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Use of the Triazolotriazine [3H]ZM 241385 as a Radioligand at Recombinant Human A2B Adenosine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. The adenosine A2A receptor antagonist this compound enhances neuronal survival after oxygen-glucose deprivation in rat CA1 hippocampal slices [pubmed.ncbi.nlm.nih.gov]

- 11. The adenosine A2A receptor antagonist this compound enhances neuronal survival after oxygen-glucose deprivation in rat CA1 hippocampal slices - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Adenosine A2A Receptor Blockade Prevents Rotenone-Induced Motor Impairment in a Rat Model of Parkinsonism [frontiersin.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. giffordbioscience.com [giffordbioscience.com]

- 17. d-nb.info [d-nb.info]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. e-cep.org [e-cep.org]

- 22. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 23. animal.research.wvu.edu [animal.research.wvu.edu]

- 24. Gait Analysis Methods for Rodent Models of Arthritic Disorders: Reviews and Recommendations - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Silhouette-Length-Scaled Gait Parameters for Motor Functional Analysis in Mice and Rats | eNeuro [eneuro.org]

- 26. tandfonline.com [tandfonline.com]

- 27. benchchem.com [benchchem.com]

- 28. japsonline.com [japsonline.com]

ZM241385: A Technical Guide for the Investigation of Cerebral Ischemia

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the adenosine (B11128) A2A receptor antagonist, ZM241385, and its application in the study of cerebral ischemia. This document details its mechanism of action, summarizes key quantitative data from preclinical studies, provides detailed experimental protocols, and visualizes the associated signaling pathways and experimental workflows.

Introduction: The Role of Adenosine A2A Receptors in Cerebral Ischemia

During a cerebral ischemic event, the extracellular concentration of adenosine rises dramatically. Adenosine, a ubiquitous neuromodulator, exerts its effects through four G-protein coupled receptor subtypes: A1, A2A, A2B, and A3. The adenosine A2A receptor has emerged as a significant therapeutic target in the context of stroke and brain injury.

Activation of the A2A receptor is largely considered to be detrimental in the acute phase of ischemia. It contributes to excitotoxicity by modulating glutamate (B1630785) release and uptake, and promotes neuroinflammation, both of which exacerbate neuronal damage in the ischemic penumbra. Consequently, antagonism of the A2A receptor presents a promising strategy for neuroprotection.

This compound (4-(2-[7-amino-2-(2-furyl)[1][2][3]triazolo[2,3-a][1][4][5]triazin-5-ylamino]ethyl)phenol) is a potent and selective non-xanthine antagonist of the adenosine A2A receptor. Its utility in preclinical models of cerebral ischemia has been demonstrated, offering a valuable pharmacological tool to dissect the role of A2A receptor signaling in ischemic pathophysiology and to explore its potential as a neuroprotective agent.

Mechanism of Action of this compound in Neuroprotection

The neuroprotective effects of this compound in cerebral ischemia are multi-faceted, primarily stemming from its ability to block the detrimental consequences of excessive A2A receptor activation.

-

Reduction of Glutamate Excitotoxicity: A major contributor to neuronal death in ischemia is the excessive accumulation of extracellular glutamate, leading to overstimulation of glutamate receptors and subsequent excitotoxicity. Adenosine A2A receptors are implicated in enhancing glutamate release and inhibiting its uptake by astrocytes. By antagonizing these receptors, this compound helps to mitigate this glutamate surge, thereby protecting neurons from excitotoxic damage.[4][6]

-

Modulation of Neuroinflammation: Post-ischemic inflammation, characterized by the activation of microglia and astrocytes and the infiltration of peripheral immune cells, contributes significantly to secondary brain injury. A2A receptors are expressed on these immune cells and are involved in modulating inflammatory responses. Blockade of A2A receptors with this compound has been shown to decrease the activation of astrocytes, a key component of the neuroinflammatory response following ischemia.[2]

-

Preservation of Neuronal Function: In in vitro models of ischemia, such as oxygen-glucose deprivation (OGD), this compound has been demonstrated to delay the onset of anoxic depolarization (AD), a critical event signifying irreversible neuronal damage.[2][6] This delay is indicative of preserved ionic homeostasis and neuronal viability. Furthermore, treatment with this compound can lead to improved neuronal survival and recovery of synaptic transmission upon reperfusion.[2]

Quantitative Data from Preclinical Studies

The following tables summarize the quantitative data from key preclinical studies investigating the effects of this compound in models of cerebral ischemia.

Table 1: In Vitro Studies using Oxygen-Glucose Deprivation (OGD)

| Model System | This compound Concentration | Duration of OGD | Key Quantitative Findings | Reference |

| Rat Hippocampal Slices (CA1) | 100 nmol/L | 7 min | Significantly prevented CA1 pyramidal neuronal damage. | [2] |

| Rat Hippocampal Slices (CA1) | 100 nmol/L | 7 min | Significantly reduced the increase in the 30 kDa fragment of Glial Fibrillary Acidic Protein (GFAP), a marker of astrogliosis. | [2] |

| Rat Hippocampal Slices (CA1) | 100-500 nmol/L | 7 or 30 min | Prevented or delayed the appearance of anoxic depolarization (AD). | [2] |

| Rat Hippocampal Slices (Dentate Gyrus) | Not specified | 9 min | Significantly prevents or delays the appearance of AD and protects from the irreversible block of neurotransmission. | [7] |